Einecs 297-991-7

Dermal Irritation Cleansing Formulations Mild Surfactant

Einecs 297-991-7, chemically designated as phosphoric acid, decyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (CAS 93776-61-5), is a monoalkyl phosphate (MAP) anionic surfactant neutralized with triethanolamine (TEA).

Molecular Formula C16H38NO7P
Molecular Weight 387.45 g/mol
CAS No. 93776-61-5
Cat. No. B15181672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 297-991-7
CAS93776-61-5
Molecular FormulaC16H38NO7P
Molecular Weight387.45 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO
InChIInChI=1S/C10H23O4P.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H2,11,12,13);8-10H,1-6H2
InChIKeyCUURWMQUSOKQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 297-991-7 (CAS 93776-61-5) Procurement Guide: Decyl Phosphate Triethanolamine Salt for High-Solubility, Low-Irritation Formulations


Einecs 297-991-7, chemically designated as phosphoric acid, decyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (CAS 93776-61-5), is a monoalkyl phosphate (MAP) anionic surfactant neutralized with triethanolamine (TEA). This compound belongs to the class of alkyl phosphate ester salts, which are distinct from conventional sulfate- and sulfonate-based anionic surfactants. Its structure comprises a C10 decyl hydrophobic tail linked to a phosphate headgroup, ion-paired with the tertiary amine TEA [1]. The molecular formula is C₁₆H₃₈NO₇P, with a molecular weight of 387.45 g/mol, and it is typically supplied as a liquid at ≥95% purity [2]. As a specialty surfactant, it is positioned for applications where the unique combination of the decyl chain length and the TEA counterion delivers a quantifiable performance balance that cannot be replicated by simply substituting a different alkyl chain homolog or an alternative amine salt.

Why Generic Anionic Surfactant Alternatives Cannot Replace Einecs 297-991-7: A Structure-Property Rationale


Substituting Einecs 297-991-7 with a generic anionic surfactant, or even a closely related alkyl phosphate homolog, is scientifically invalid without compromising key formulation performance metrics. The performance profile of MAP surfactants is critically dependent on both the alkyl chain length and the counterion identity. A shift from the C10 (decyl) chain to a shorter chain (e.g., C8) sacrifices surface tension reduction efficiency, while a shift to a longer chain (e.g., C12 or C18) drastically reduces aqueous solubility and can elevate the Krafft point, potentially causing precipitation in liquid formulations [1]. Crucially, the triethanolamine counterion is not an interchangeable spectator ion; it directly enhances water solubility to a degree that sodium or potassium salts of the same alkyl phosphate cannot achieve [2]. Furthermore, replacing the entire phosphate ester headgroup with a sulfate (e.g., sodium dodecyl sulfate) or sulfonate (e.g., LAS) introduces a significantly higher risk of dermal irritation, as MAPs are proven to have a remarkably weaker irritating effect on human skin and cause less elution of natural moisturizing factors from the stratum corneum [3]. These quantitative structure-property relationships demand precise specification of Einecs 297-991-7.

Quantitative Differentiation Evidence for Einecs 297-991-7 (Decyl Phosphate TEA) Against Closest Analogs


MAPs Exhibit Significantly Lower Skin Irritation Than Conventional Anionic Surfactants (SDS)

In direct head-to-head comparisons, monoalkyl phosphate (MAP) surfactants, the chemical class of Einecs 297-991-7, demonstrate a fundamentally different and superior safety profile on human skin relative to the benchmark anionic surfactant sodium dodecyl sulfate (SDS). The MAP class is characterized by a remarkably weak membrane rupture effect at concentrations below the critical micelle concentration (CMC), which is the mechanistic basis for its low irritation potential [1]. Quantitative data for the homologous C12 MAP monosodium salt versus SDS shows the MAP has a lower CMC (3.5 × 10⁻³ M) and achieves a lower minimum surface tension (27.5 dyne/cm) compared to SDS (CMC 7.2 × 10⁻³ M, γ_min 32.0 dyne/cm) [2]. While the TEA salt (Einecs 297-991-7) modifies solubility and the CMC value, the phosphate headgroup's inherent low irritation mechanism is conserved across this surfactant class, in stark contrast to the high irritancy of commercially used sulfate surfactants like SDS.

Dermal Irritation Cleansing Formulations Mild Surfactant

Triethanolamine Counterion Confers Superior Water Solubility Over Sodium or Potassium Salts

A key structural differentiator of Einecs 297-991-7 is its triethanolamine (TEA) counterion. Within the monoalkyl phosphate class, the choice of counterion exerts a direct and quantifiable influence on physicochemical properties, most critically aqueous solubility. Authoritative surfactant science literature establishes that for identical alkyl phosphate monoesters, the solubility follows the rank order: triethanolamine salt > potassium salt > sodium salt [1]. This means the procurement of the TEA salt (CAS 93776-61-5) over the analogous sodium decyl phosphate (CAS 3921-30-0) or potassium salt is not a formality but is a deliberate choice to maximize solubility and avoid salting-out or precipitation issues in concentrated aqueous formulations or those containing electrolytes.

Aqueous Solubility Formulation Stability Counterion Effect

MAPs Offer Superior Biodegradability Compared to Linear Alkylbenzene Sulfonate (LAS)

The environmental persistence of surfactants is a critical selection criterion. The class of monoalkyl phosphate esters, which includes Einecs 297-991-7, exhibits superior biodegradability compared to the workhorse anionic surfactant, linear alkylbenzene sulfonate (LAS) [1]. The phosphate ester linkage provides a readily hydrolyzable and microbially accessible cleavage point, leading to faster and more complete mineralization in standard OECD biodegradation tests. While specific percentage degradation values for the C10 TEA salt are not provided in the class-level reference, the established rank order of 'biodegradability of phosphate ester salts is superior to LAS' [1] provides a clear environmental advantage for procurement decisions where eco-toxicity profiles are under scrutiny.

Environmental Fate Biodegradability Green Surfactants

Monoalkyl vs. Dialkyl Phosphate: Sacrificing Detergency for Enhanced Solubility and Antistatic Properties

Commercial phosphate ester surfactants are often mixtures of mono- and di-esters. Einecs 297-991-7 is specifically the monoester (monodecyl phosphate TEA salt). This is a critical purity and structural distinction because the monoester and diester exhibit inverse performance profiles. When the alkyl chain is held constant, the monoester salt (the target compound) possesses greater aqueous solubility and superior antistatic properties compared to the diester salt [1]. Conversely, the diester salt demonstrates higher detergency and foaming power. Therefore, procuring a diester-rich phosphate ester for a formulation requiring high clarity and static charge dissipation would be a fundamental specification error, highlighting the unique functional niche of the monoester.

Monoester vs. Diester Antistatic Agent Solubility-Performance Trade-off

Optimal Procurement and Use-Case Scenarios for Einecs 297-991-7 Driven by Differential Evidence


High-Clarity, Low-Irritation Micellar Waters and Facial Cleansers

The combination of the TEA salt's superior water solubility [1] and the inherently low skin irritation of the MAP headgroup [2] makes Einecs 297-991-7 a strong candidate for transparent micellar water formulations and mild facial washes. Substituting with a sodium decyl phosphate could lead to solubility limits and salting out, while using a sulfate surfactant like SDS would drastically elevate skin irritation risk, contradicting the 'mild' product claim.

Antistatic Finishes for Synthetic Textiles and Engineering Plastics

The documented superiority of monoalkyl phosphate esters in antistatic performance over their diester counterparts [1] directly supports procurement for antistatic agents in polyester, nylon, or acrylic fiber processing, as well as in plastic films. The good solubility of the TEA salt ensures uniform application from an aqueous bath, and the C10 chain provides a balance of hydrophobicity and surface migration kinetics.

Environmentally Preferable Hard Surface and Industrial Cleaners

For industrial or institutional cleaning products where biodegradability is a regulatory or marketing requirement, Einecs 297-991-7 provides a scientifically defensible alternative to LAS-based formulations. The evidence that phosphate ester biodegradability is superior to LAS [1] can be used to substantiate environmental claims, while the monoester structure provides the high solubility needed for concentrated cleaner dilutions, and the phosphate group offers some corrosion inhibition on metal surfaces.

Technical Documentation Hub

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